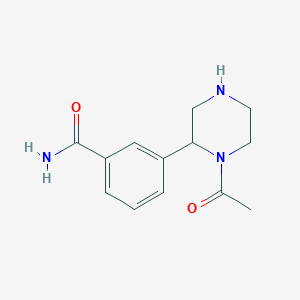

3-(1-Acetylpiperazin-2-yl)benzamide

Übersicht

Beschreibung

3-(1-Acetylpiperazin-2-yl)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzamides and has a molecular weight of 268.32 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpiperazin-2-yl)benzamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Analyse Chemischer Reaktionen

Amide Bond Formation and Functionalization

The benzamide scaffold is typically synthesized via amide coupling reactions . For 3-(1-acetylpiperazin-2-yl)benzamide, this involves reacting 3-carboxybenzoyl derivatives with 1-acetylpiperazine under optimized conditions:

Key observations :

-

EDC/HOBt systems minimize racemization in chiral intermediates .

-

HATU offers higher efficiency for sterically hindered amines.

-

Acid chlorides require strict anhydrous conditions to avoid hydrolysis .

Piperazine Acetylation and Modifications

The 1-acetylpiperazine moiety is introduced via acetylation of secondary amines :

Procedure :

-

React piperazine intermediate with acetyl chloride or acetic anhydride.

-

Base (e.g., triethylamine) neutralizes HCl byproduct.

-

Solvent: DCM or THF at 0–25°C.

Reaction Metrics :

Side reactions :

-

Over-acetylation at other amine sites (mitigated by stoichiometric control).

-

Partial hydrolysis under humid conditions.

Hydrolysis and Deacetylation

The acetyl group undergoes acid- or base-catalyzed hydrolysis :

| Condition | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 3-(piperazin-2-yl)benzamide | Intermediate for further derivatization | |

| NaOH (aq), 70°C, 3h | Free amine + sodium acetate | Deprotection for coupling |

Kinetics :

Nitro Reduction

In intermediates with nitro groups (e.g., precursor synthesis):

Sulfonylation

Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives:

Thermal Stability

pH-Dependent Reactivity

| pH Range | Dominant Form | Reactivity |

|---|---|---|

| <3 | Protonated piperazine | Enhanced electrophilic substitution |

| 7–9 | Neutral acetylpiperazine | Amide hydrolysis resistant |

| >10 | Deprotonated benzamide (partial) | Base-catalyzed side reactions |

Catalytic and Enzymatic Interactions

While direct data on this compound is limited, related benzamides show:

-

Cytochrome P450 interactions : Moderate metabolism via CYP3A4 (predicted).

-

Hydrogen bonding : The acetyl group enhances binding to biological targets (e.g., kinase enzymes) .

Comparative Reaction Table for Analogous Compounds

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anti-tubercular activity. For instance, a series of substituted benzamides were evaluated for their efficacy against Mycobacterium tuberculosis. Among them, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating promising potential as anti-tubercular agents .

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| 7e | - | 40.32 |

Opioid Receptor Antagonism

Compounds structurally related to 3-(1-Acetylpiperazin-2-yl)benzamide have been investigated for their ability to act as opioid receptor antagonists. For example, N-substituted piperazines have shown promise in treating conditions such as depression and addiction by blocking κ-opioid receptors . This highlights the potential of benzamide derivatives in neuropharmacology.

Anti-Inflammatory Properties

The compound has also been explored for its anti-inflammatory effects through its action on discoidin-domain receptors (DDR). New inhibitors targeting DDR1 and DDR2 have been synthesized, showing significant inhibition of inflammatory cytokines in vitro and promising therapeutic effects in vivo .

Case Study 1: Anti-Tubercular Agents

A study focused on synthesizing and evaluating a range of benzamide derivatives against Mycobacterium tuberculosis revealed that specific modifications to the piperazine ring could enhance activity. The most active compounds were further analyzed for cytotoxicity against human cell lines, demonstrating low toxicity alongside high efficacy .

Case Study 2: Opioid Receptor Antagonists

Research into the structural optimization of piperazine-based compounds led to the discovery of novel κ-opioid receptor antagonists. These compounds exhibited selective binding profiles and were evaluated using the [35S]GTPγS assay, confirming their potential as therapeutic agents for mood disorders and substance abuse .

Wirkmechanismus

The mechanism of action of 3-(1-Acetylpiperazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine derivatives: These include compounds like trimetazidine, ranolazine, and aripiprazole, which have similar structural features and biological activities.

Benzamide derivatives: These include compounds like metoclopramide and tiapride, which share the benzamide core structure.

Uniqueness

3-(1-Acetylpiperazin-2-yl)benzamide is unique due to its specific combination of the piperazine and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

3-(1-Acetylpiperazin-2-yl)benzamide is a compound that has drawn considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

- Chemical Structure : The compound features a benzamide core with an acetylpiperazine substituent, which may influence its pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate signaling pathways through:

- Enzyme Inhibition : Interacting with specific enzymes, potentially altering their activity.

- Receptor Binding : Binding to receptors involved in neurotransmission or other cellular processes, leading to physiological effects.

Anticancer Activity

Benzamide derivatives are often explored for their anticancer potential. Some studies suggest that this compound may influence cancer cell proliferation and survival through mechanisms involving apoptosis and cell cycle regulation. For instance, compounds with similar piperazine structures have demonstrated cytotoxic effects in cancer cell lines .

Case Studies and Research Findings

- Antitumor Effects : A study on benzamide derivatives indicated that certain structural modifications led to enhanced activity against tumor cells. Although specific data on this compound is sparse, it is positioned as a candidate for further investigation in cancer therapy due to its structural similarities to known anticancer agents .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications in the benzamide structure can enhance biological activity. This information could guide future synthesis and testing of this compound for improved efficacy .

- Pharmacokinetics : Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties, including solubility and permeability, which are critical for therapeutic applications. Understanding these properties will be essential for developing it as a drug candidate .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | Limited direct studies; promising based on similar compounds |

| Trimetazidine | Cardioprotective | Effective in ischemic heart disease models |

| Aripiprazole | Antipsychotic | Modulates dopamine receptors |

Eigenschaften

IUPAC Name |

3-(1-acetylpiperazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9(17)16-6-5-15-8-12(16)10-3-2-4-11(7-10)13(14)18/h2-4,7,12,15H,5-6,8H2,1H3,(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRKTFHWAPPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.